Cas no 1482636-30-5 (Cyclohexane, 1-(bromomethyl)-1-propyl-)

Cyclohexane, 1-(bromomethyl)-1-propyl- 化学的及び物理的性質
名前と識別子
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- Cyclohexane, 1-(bromomethyl)-1-propyl-
- 1-(Bromomethyl)-1-propylcyclohexane
-
- インチ: 1S/C10H19Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2-9H2,1H3
- InChIKey: YXUYPUSALAPVQB-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(CCC)CCCCC1
計算された属性
- せいみつぶんしりょう: 218.06701g/mol
- どういたいしつりょう: 218.06701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
Cyclohexane, 1-(bromomethyl)-1-propyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676331-0.25g |
1-(bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 0.25g |
$933.0 | 2023-03-11 | ||
Enamine | EN300-676331-2.5g |
1-(bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 2.5g |
$1988.0 | 2023-03-11 | ||
Enamine | EN300-676331-1.0g |
1-(bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-676331-0.1g |
1-(bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 0.1g |
$892.0 | 2023-03-11 | ||
Enamine | EN300-676331-0.5g |
1-(bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 0.5g |
$974.0 | 2023-03-11 | ||
Enamine | EN300-676331-5.0g |
1-(bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 5.0g |
$2940.0 | 2023-03-11 | ||
Enamine | EN300-676331-0.05g |
1-(bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 0.05g |
$851.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060522-1g |
1-(Bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-676331-10.0g |
1-(bromomethyl)-1-propylcyclohexane |
1482636-30-5 | 10.0g |
$4360.0 | 2023-03-11 |
Cyclohexane, 1-(bromomethyl)-1-propyl- 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
Cyclohexane, 1-(bromomethyl)-1-propyl-に関する追加情報
Recent Advances in the Application of Cyclohexane, 1-(bromomethyl)-1-propyl- (CAS: 1482636-30-5) in Chemical Biology and Pharmaceutical Research
The compound Cyclohexane, 1-(bromomethyl)-1-propyl- (CAS: 1482636-30-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug development. This halogenated cyclohexane derivative serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the construction of pharmacologically active scaffolds. Recent studies have highlighted its utility in nucleophilic substitution reactions, where the bromomethyl group acts as an excellent leaving group, enabling efficient functionalization of the cyclohexane ring system.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness in the synthesis of novel cyclohexane-based protease inhibitors. Researchers utilized 1482636-30-5 as a key building block to develop potent inhibitors targeting the SARS-CoV-2 main protease, achieving nanomolar inhibitory concentrations. The bromomethyl group's reactivity allowed for precise modifications at the 1-position of the cyclohexane ring, enabling structure-activity relationship studies that led to optimized drug candidates with improved pharmacokinetic properties.
In the field of chemical biology, Cyclohexane, 1-(bromomethyl)-1-propyl- has shown promise as a versatile linker for bioconjugation. A recent Nature Chemical Biology publication (2024) described its use in creating stable cyclohexane-based linkers for antibody-drug conjugates (ADCs). The propyl side chain provided optimal spacing between the antibody and payload, while the bromomethyl group facilitated efficient conjugation to various nucleophiles on the antibody surface. This approach demonstrated superior stability compared to traditional polyethylene glycol (PEG) linkers in in vivo studies.
Recent synthetic methodology developments have expanded the utility of 1482636-30-5 in asymmetric synthesis. A breakthrough reported in Angewandte Chemie (2023) presented a novel palladium-catalyzed asymmetric alkylation using this compound as the electrophile. The reaction achieved excellent enantioselectivity (up to 98% ee) in the formation of quaternary carbon centers, which are particularly challenging to construct stereoselectively. This methodology opens new avenues for the synthesis of complex natural products and pharmaceutical compounds containing cyclohexane moieties.
From a pharmaceutical perspective, the safety profile and metabolic fate of Cyclohexane, 1-(bromomethyl)-1-propyl- have been extensively studied in recent preclinical investigations. A 2024 toxicology study published in Chemical Research in Toxicology revealed that the compound exhibits favorable metabolic stability and low cytotoxicity at concentrations typically used in synthetic applications. These findings support its continued use as a valuable intermediate in drug discovery programs.
Looking forward, researchers are exploring the potential of 1482636-30-5 in the development of novel materials for drug delivery. Preliminary studies have demonstrated its utility in creating cyclohexane-based dendrimers with precisely controlled branching patterns, enabled by the reactivity of the bromomethyl group. These dendrimers show promise for targeted drug delivery applications, particularly in oncology, where controlled release and tumor-specific accumulation are critical.
In conclusion, Cyclohexane, 1-(bromomethyl)-1-propyl- (CAS: 1482636-30-5) continues to prove its value as a versatile building block in chemical biology and pharmaceutical research. Recent advances have expanded its applications from traditional synthetic chemistry to cutting-edge drug development and bioconjugation strategies. As research progresses, we anticipate seeing more innovative uses of this compound in the design of novel therapeutics and chemical probes.
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